Home > Products > Screening Compounds P46825 > Gyki 47261 dihydrochloride
Gyki 47261 dihydrochloride - 220445-20-5

Gyki 47261 dihydrochloride

Catalog Number: EVT-254654
CAS Number: 220445-20-5
Molecular Formula: C18H15ClN4
Molecular Weight: 322.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

GYKI 47261 dihydrochloride is classified as a pharmaceutical research compound, particularly within the categories of neuropharmacology and anticonvulsant agents. It has been studied for its neuroprotective effects and potential applications in treating neurological disorders, including epilepsy and Parkinson's disease .

Synthesis Analysis

General Synthetic Approach

  1. Starting Materials: The synthesis generally begins with appropriate precursors that can undergo cyclization to form the triazole moiety.
  2. Cyclization Reaction: A key step includes the cyclization of suitable phenyl and methoxyphenyl derivatives with hydrazine or similar reagents to form the triazole structure.
  3. Hydrochloride Salt Formation: The final step often involves reacting the base form of GYKI 47261 with hydrochloric acid to yield the dihydrochloride salt, enhancing its solubility and stability for research applications .
Molecular Structure Analysis

The molecular structure of GYKI 47261 dihydrochloride is characterized by its unique triazole ring, which contributes to its pharmacological properties. The compound's chemical formula is C₁₈H₁₈Cl₂N₄O₂, and it has a molecular weight of approximately 372.27 g/mol.

Structural Features

  • Triazole Ring: This five-membered ring plays a critical role in binding to the AMPA receptor.
  • Phenyl Groups: The presence of phenyl groups enhances lipophilicity, facilitating better membrane permeability.
  • Chloride Ions: The incorporation of dihydrochloride enhances solubility in aqueous solutions, which is beneficial for biological assays .
Chemical Reactions Analysis

GYKI 47261 dihydrochloride participates in various chemical reactions primarily related to its antagonistic activity on AMPA receptors.

Key Reactions

  1. Receptor Binding: As a non-competitive antagonist, GYKI 47261 binds to sites on the AMPA receptor that are distinct from where glutamate binds, effectively blocking receptor activation without competing with glutamate itself.
  2. Induction of Cytochrome P450 Enzymes: It has been observed that GYKI 47261 can induce cytochrome P450 2E1 enzyme activity in hepatocytes, which may have implications for drug metabolism .
  3. Neuroprotective Effects: In experimental models, GYKI 47261 has shown to reduce neuronal damage during ischemic events by modulating excitotoxicity pathways .
Mechanism of Action

The mechanism of action of GYKI 47261 dihydrochloride primarily revolves around its antagonistic effects on AMPA receptors:

  1. Non-Competitive Antagonism: By binding to allosteric sites on AMPA receptors, GYKI 47261 prevents receptor activation by glutamate without directly competing for the same binding site.
  2. Neuroprotection: This antagonism helps mitigate excitotoxicity associated with excessive glutamate release during pathological conditions such as stroke or neurodegenerative diseases .
  3. Influence on Neurotransmitter Release: It also affects the release of other neurotransmitters by altering synaptic transmission dynamics .
Physical and Chemical Properties Analysis

GYKI 47261 dihydrochloride exhibits several notable physical and chemical properties:

Applications

GYKI 47261 dihydrochloride has diverse applications primarily within scientific research:

  1. Neuroscience Research: Used extensively as a tool compound to study AMPA receptor function and related neurophysiological processes.
  2. Anticonvulsant Studies: Investigated for its potential efficacy in treating epilepsy due to its ability to inhibit excitatory neurotransmission.
  3. Neuroprotective Drug Development: Explored as a candidate for developing therapies aimed at protecting neurons during ischemic events or neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Pharmacological Mechanisms of Action

AMPA Receptor Antagonism: Non-Competitive vs. Competitive Inhibition Dynamics

GYKI 47261 dihydrochloride is a selective non-competitive AMPA receptor antagonist belonging to the 2,3-benzodiazepine class. Unlike competitive antagonists that bind directly to glutamate’s orthosteric site, GYKI 47261 stabilizes AMPA receptors in a closed-channel conformation through allosteric modulation. This action is voltage-independent and irreversible during receptor activation, preventing ion flux regardless of glutamate concentration [2].

Key distinctions from competitive inhibitors include:

  • Use-dependent blockade: Efficacy increases with receptor activation, as confirmed by electrophysiological studies showing stronger inhibition during high-frequency synaptic transmission [2].
  • Subunit insensitivity: Antagonism affects all AMPA receptor subunits (GluA1-4), unlike competitive antagonists whose efficacy varies by subunit composition [2].
  • Neuroprotective advantage: By avoiding direct competition with glutamate, GYKI 47261 maintains efficacy in pathological glutamate surges, a critical feature in seizure and ischemia models [2].

Table 1: AMPA Antagonism Dynamics Comparison

ParameterCompetitive AntagonistsGYKI 47261 (Non-competitive)
Binding SiteGlutamate orthosteric siteAllosteric cavity (TARP-associated)
Glutamate SensitivityReduced efficacy at high [Glu]Glutamate-independent block
Voltage DependenceVariableNone observed
Subunit SelectivityHigh (e.g., GluA2-preferring)Pan-AMPA receptor inhibition

Molecular Interactions With Glutamate Receptor Subunits

GYKI 47261 dihydrochloride binds at the dimer interface of AMPA receptor subunits, specifically interacting with the transmembrane AMPA receptor regulatory protein (TARP) binding domain. Structural studies reveal that its benzodiazepine core inserts into a hydrophobic pocket formed by the M3 helix of GluA2 subunits, inducing a twist conformation that sterically hinders pore opening [2].

Critical molecular interactions include:

  • Ionic stabilization: The dihydrochloride moiety forms salt bridges with conserved residues (Arg485, Glu402) in the ligand-binding domain, enhancing binding affinity [2].
  • Subunit-specific effects: Though active across GluA1-4, maximal efficacy occurs at GluA2-containing receptors due to stabilization of the "flipped" agonist-bound state. This preference underlies its selectivity over kainate receptors (IC50 >50 μM) [2].
  • Allosteric network disruption: Binding alters the D1-D2 lobe orientation in the ligand-binding domain, decoupling glutamate binding from gating mechanics [2].

Table 2: Subunit Interaction Profile

Receptor SubtypeIC₅₀ (μM)Key Binding ResiduesFunctional Consequence
GluA1/GluA210–20Arg485, Tyr392, Pro478Complete channel block
GluA3 homomeric~35Arg485, Leu756Partial desensitization slowdown
Kainate (GluK1)>450N/ANo significant inhibition
NMDA>50N/ANo activity

Modulation of Excitatory Neurotransmission Pathways

GYKI 47261 dihydrochloride suppresses excitatory postsynaptic currents (EPSCs) by >80% in hippocampal slices at 20 μM, confirming its role in modulating synaptic transmission. It achieves this via two primary mechanisms:

  • Preventing depolarization cascade: By blocking AMPA-mediated Na⁺ influx, it impedes the voltage-dependent removal of Mg²⁺ blockade from NMDA receptors, thereby limiting calcium-triggered excitotoxicity [2].
  • Inhibiting feedback loops: In cortical networks, it disrupts glutamate release from presynaptic terminals by reducing AMPA-dependent feedforward excitation of interneurons, as evidenced by diminished frequency of spontaneous EPSCs [2].

Notably, GYKI 47261 exhibits frequency-dependent inhibition, with greater suppression at high-frequency stimulation (50 Hz vs. 0.1 Hz). This property enables selective silencing of pathological hyperactivity (e.g., seizures) while preserving baseline neurotransmission [2]. Its anticonvulsant efficacy is demonstrated in vivo, where 10 mg/kg i.p. delays seizure onset in pentylenetetrazol models by >300% [2].

Table 3: Pathway Modulation Effects

Neuronal PathwayObserved Effect of GYKI 47261Mechanistic Basis
Hippocampal Schaffer collateral82% EPSC reductionAMPA channel block → reduced CA1 firing
Thalamocortical synapsesDisrupted rhythmic burst firingInhibition of GluA3-containing AMPARs
Retinal OFF bipolar cellsSuppressed kainate currentsCross-reactivity at high concentrations
Spinal cord pain transmissionReduced wind-up phenomenonBlockade of Ca²⁺-permeable GluA1 AMPARs

Properties

CAS Number

220445-20-5

Product Name

Gyki 47261 dihydrochloride

IUPAC Name

4-(8-chloro-2-methyl-11H-imidazo[1,2-c][2,3]benzodiazepin-6-yl)aniline

Molecular Formula

C18H15ClN4

Molecular Weight

322.8 g/mol

InChI

InChI=1S/C18H15ClN4/c1-11-10-23-17(21-11)8-13-2-5-14(19)9-16(13)18(22-23)12-3-6-15(20)7-4-12/h2-7,9-10H,8,20H2,1H3

InChI Key

FPXVCCSOTAQPIV-UHFFFAOYSA-N

SMILES

CC1=CN2C(=N1)CC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=C(C=C4)N.Cl.Cl

Synonyms

4-(8-chloro-2-methyl-11H-benzo[e]imidazo[1,2-b][1,2]diazepin-6-yl)aniline dihydrochloride

Canonical SMILES

CC1=CN2C(=N1)CC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=C(C=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.